molecular formula C17H20ClNO B5149825 2-(4-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine

2-(4-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine

Cat. No. B5149825
M. Wt: 289.8 g/mol
InChI Key: OCFANCCACJGPCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(4-methoxy-3-methylbenzyl)ethanamine, commonly known as O-2050, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the late 1990s by a group of researchers who were studying the structure-activity relationship of various phenethylamines. O-2050 has been found to have potential applications in scientific research, particularly in the field of neuroscience.

Scientific Research Applications

O-2050 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin transporter, which is a protein that plays a key role in the regulation of serotonin levels in the brain. O-2050 has also been found to have an affinity for the dopamine transporter, which is a protein that plays a key role in the regulation of dopamine levels in the brain. These properties make O-2050 a potentially useful tool for studying the neurochemical basis of various psychiatric disorders, such as depression, anxiety, and addiction.

Mechanism of Action

O-2050 acts as a reuptake inhibitor for both serotonin and dopamine, meaning that it blocks the reuptake of these neurotransmitters into the presynaptic neuron, leading to an increase in their extracellular concentrations. This increase in neurotransmitter levels can lead to changes in neuronal activity and behavior, which can be studied using various techniques, such as electrophysiology, microdialysis, and behavioral assays.
Biochemical and Physiological Effects:
O-2050 has been shown to have a number of biochemical and physiological effects in various animal models. For example, it has been found to increase extracellular levels of serotonin and dopamine in the striatum, a brain region involved in reward processing and motor control. It has also been found to increase locomotor activity and induce hyperthermia in rats. These effects suggest that O-2050 may have potential applications in the study of various psychiatric and neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using O-2050 in lab experiments is its high potency and selectivity for the serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and behavioral processes. However, one limitation of using O-2050 is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.

Future Directions

There are several future directions for research on O-2050. One area of interest is the study of its effects on other neurotransmitter systems, such as the noradrenergic and glutamatergic systems. Another area of interest is the development of more potent and selective reuptake inhibitors based on the structure of O-2050. Finally, the potential therapeutic applications of O-2050 in the treatment of various psychiatric and neurological disorders should be explored further.

Synthesis Methods

The synthesis of O-2050 involves several steps, including the reaction of 4-chlorobenzaldehyde with 4-methoxy-3-methylbenzylamine to form an imine intermediate, which is then reduced using sodium borohydride to yield the final product. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry.

properties

IUPAC Name

2-(4-chlorophenyl)-N-[(4-methoxy-3-methylphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-13-11-15(5-8-17(13)20-2)12-19-10-9-14-3-6-16(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFANCCACJGPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNCCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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